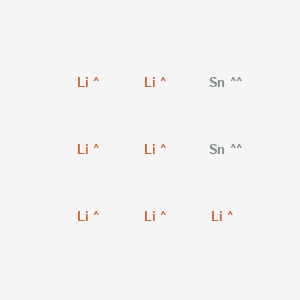
CID 71364080
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71364080 is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71364080 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to optimize reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with automated control systems to monitor and adjust reaction parameters. The use of high-purity reagents and solvents is essential to minimize impurities and ensure consistent product quality. Common industrial methods include:
Batch Processing: This involves producing the compound in discrete batches, allowing for careful monitoring and control of each production run.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
CID 71364080 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with higher oxidation states.
Reduction: Can produce reduced derivatives with lower oxidation states.
Substitution: Can produce substituted derivatives with different functional groups.
Scientific Research Applications
CID 71364080 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71364080 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
CID 71364080 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors such as:
Chemical Structure: Similar compounds may have similar core structures or functional groups.
Biological Activity: Similar compounds may exhibit similar biological effects or mechanisms of action.
Applications: Similar compounds may be used in similar scientific or industrial applications.
Some similar compounds include:
CID 5526: Tranexamic acid, used as an antifibrinolytic agent.
CID 48669: Another compound with potential therapeutic applications.
Properties
CAS No. |
55608-41-8 |
|---|---|
Molecular Formula |
Li7Sn2 |
Molecular Weight |
286 g/mol |
InChI |
InChI=1S/7Li.2Sn |
InChI Key |
WASAWSVIRJVDMH-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


arsanium bromide](/img/structure/B14625911.png)
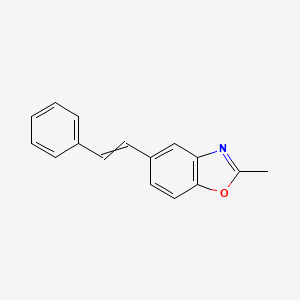
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
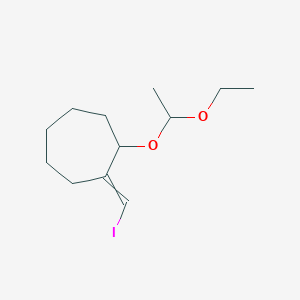

![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
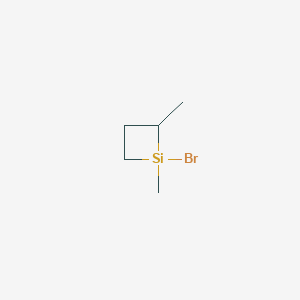
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
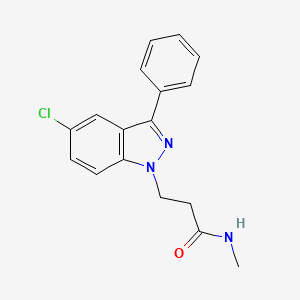
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
